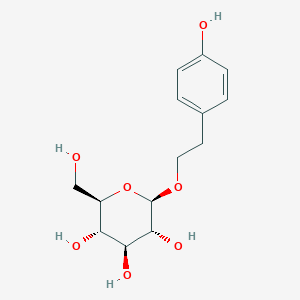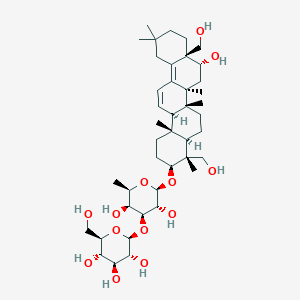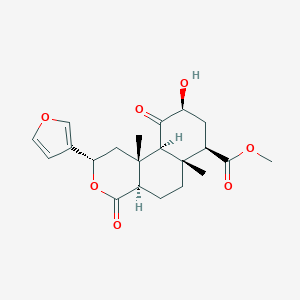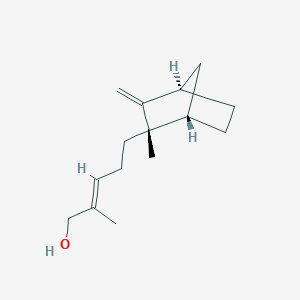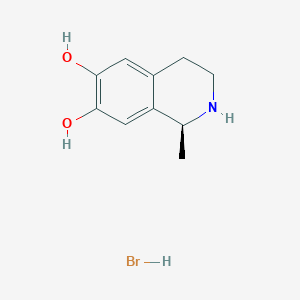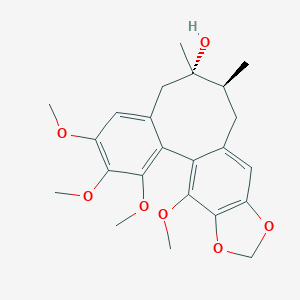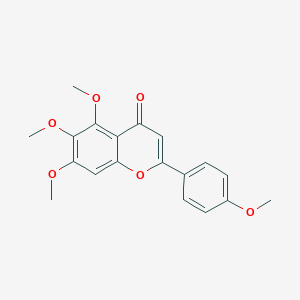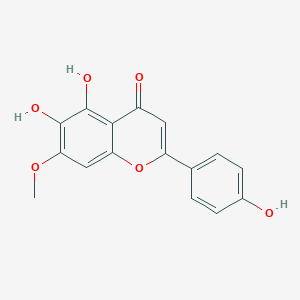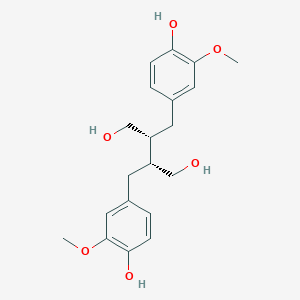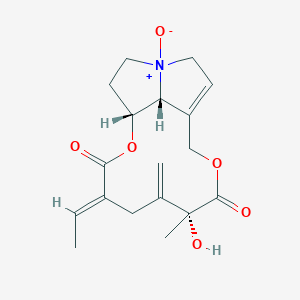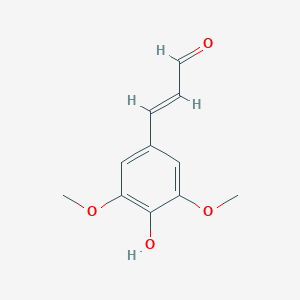
Sinapaldehyde
Overview
Description
Sinapaldehyde is an organic compound with the chemical formula HO(CH₃O)₂C₆H₂CH=CHCHO. It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents. This compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .
Mechanism of Action
Target of Action
Sinapaldehyde, an organic compound with the formula HO(CH3O)2C6H2CH=CHCHO , is known to interact with several targets. It has been found to inhibit the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . It also interacts with cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .
Mode of Action
This compound exerts its effects by interacting with its targets and causing significant changes. For instance, it inhibits the production of NO, ROS, TNF-α, and IL-6, which are crucial mediators of inflammation . It also decreases the protein expression of inducible nitric oxide synthase (iNOS) and COX-2 stimulated by lipopolysaccharide (LPS) .
Biochemical Pathways
This compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin . In sweetgum (Liquidambar styraciflua), this compound arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase. The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase . This compound is reduced to the alcohol by the action of dehydrogenase enzymes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, a study has shown that this compound has a binding affinity of -5.9kcal/mol against MCM7 protein, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. It significantly inhibits total NO and ROS inhibitory activity, downregulates the TNF-α, IL-6, and iNOS mRNA expression upon LPS stimulation, and decreases the protein expression of iNOS and COX-2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is found in several plants such as Senra incana, Ailanthus altissima Swingle, Eucalyptus globulus, Oryza sativa, Dendropanax dentiger, and Populus tomentosa , suggesting that it may be stable in various environmental conditions.
Biochemical Analysis
Biochemical Properties
Sinapaldehyde plays a significant role in biochemical reactions. It arises in two steps from coniferyl aldehyde, beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase . This compound is reduced to the alcohol by the action of dehydrogenase enzymes . In Arabidopsis thaliana, the enzyme dihydroflavonol 4-reductase uses NADP+ to reduce this compound to sinapyl alcohol .
Cellular Effects
This compound has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . It inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been shown to inhibit the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) stimulated by LPS . Moreover, this compound significantly downregulates the TNF-α, IL-6, and iNOS mRNA expression upon LPS stimulation .
Temporal Effects in Laboratory Settings
It has been observed that 100 μM this compound significantly inhibits total NO and ROS inhibitory activity by 93% and 34%, respectively .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it has been suggested that this compound may be useful as a pharmacological agent for treating inflammation-related diseases .
Metabolic Pathways
This compound is involved in the shikimate/phenylpropanoid pathway, which leads to the formation of sinapyl alcohol, a major precursor to lignin . It is an intermediate in this pathway and interacts with enzymes such as coniferyl aldehyde 5-hydroxylase and caffeate O-methyltransferase .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role in lignin biosynthesis, it is likely to be found in the cytosol where the biosynthetic enzymes are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapaldehyde can be synthesized through the selective oxidation of sinapyl alcohol using dimethyl sulfoxide. Another method involves the Knoevenagel condensation of syringaldehyde and acetaldehyde in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the biotransformation of phenylpropanoic acids using immobilized whole cells of genetically engineered Escherichia coli strains. This method is environmentally friendly and offers high stability and regenerable cofactors .
Types of Reactions:
Oxidation: this compound can be oxidized to form sinapic acid.
Reduction: It can be reduced to sinapyl alcohol by the action of dehydrogenase enzymes.
Substitution: this compound can undergo substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using sodium borohydride or catalytic hydrogenation.
Substitution: Various catalysts and reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Sinapic acid
Reduction: Sinapyl alcohol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sinapaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various lignin-derived compounds.
Biology: this compound plays a role in the biosynthesis of lignin in plants, contributing to the structural integrity of plant cell walls.
Medicine: It has been studied for its anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Cinnamaldehyde: Similar in structure but lacks the methoxy groups present in sinapaldehyde.
Coniferyl Aldehyde: Another lignin precursor, similar to this compound but with different substituents.
Syringaldehyde: Similar structure but with an additional methoxy group.
Uniqueness of this compound: this compound is unique due to its specific role in the biosynthesis of sinapyl alcohol, a major precursor to lignin. Its distinct structure, featuring one hydroxy group and two methoxy groups, allows it to participate in specific biochemical pathways that other similar compounds do not .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICDSOGTRCHMG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863340 | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-58-0 | |
| Record name | Sinapaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINAPALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


